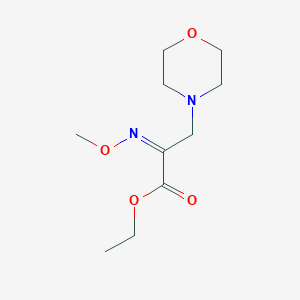

ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate, also known as MEMPRO, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MEMPRO is a prodrug, which means it is metabolized in vivo to release the active compound, MEM. MEM is a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Applications De Recherche Scientifique

Molecular Interactions and Crystal Packing

Research on closely related compounds, such as ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlights the significance of non-hydrogen bonding interactions like N⋯π and O⋯π in crystal packing. These interactions contribute to the formation of unique molecular structures, emphasizing the potential for exploring ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate in crystal engineering and design for new materials with specific physical properties (Zhang, Wu, & Zhang, 2011).

Biocompatible Materials

The synthesis and application of biocompatible materials, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) latexes, demonstrate the compound's relevance in creating new sterically stabilized materials for biomedical applications. This research underlines the potential for using related chemical structures in developing biocompatible coatings or drug delivery systems (Ahmad, Dupin, Armes, & Lewis, 2009).

Catalysis and Synthesis

Studies on related molecules, such as the use of diethyl (dichloromethyl)phosphonate in alkyne synthesis, shed light on the potential catalytic applications of this compound in organic synthesis. These findings can inspire the development of new catalysts for efficient chemical transformations (Marinetti & Savignac, 2003).

Photodynamic Therapy Agents

The synthesis and characterization of phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups suggest the potential of this compound derivatives as agents for photodynamic therapy. These compounds exhibit promising singlet oxygen production and cytotoxic activity against cancer cell lines, indicating their potential in medical research and treatment strategies (Kucińska et al., 2015).

Topical Drug Delivery

Research on prodrugs of naproxen, incorporating morpholinyl- and methylpiperazinylacyloxyalkyl esters, highlights the use of this compound related structures in enhancing topical drug delivery. These studies demonstrate improved skin permeation, suggesting the compound's utility in designing more efficient transdermal therapeutic systems (Rautio et al., 2000).

Propriétés

IUPAC Name |

ethyl (2Z)-2-methoxyimino-3-morpholin-4-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-16-10(13)9(11-14-2)8-12-4-6-15-7-5-12/h3-8H2,1-2H3/b11-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWQKQIEQUQCRM-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)CN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/CN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)

![methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate](/img/structure/B2934594.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)

![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2934597.png)

![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)

methyl}acetamido)acetate](/img/structure/B2934605.png)